![molecular formula C15H19FN2O2 B1393538 tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate CAS No. 1059175-54-0](/img/structure/B1393538.png)
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C15H19FN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H19FN2O2/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h4-6,9,17-18H,7-8H2,1-3H3,(H,16,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 454.0±45.0°C at 760 mmHg . It has a molecular weight of 278.322 Da .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : Research demonstrates various synthesis methods for compounds structurally similar to tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate. For example, Zhao et al. (2017) developed a rapid synthetic method for an important intermediate used in biologically active compounds, showcasing the importance of synthesis in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Structural Analysis and Crystallography : Studies like those by Kant et al. (2015) focus on the crystallographic analysis of similar indole-based compounds, which is crucial for understanding the chemical and physical properties of new compounds (Kant, Singh, & Agarwal, 2015).
Biological and Medicinal Applications
Antibacterial and Antifungal Properties : Compounds related to this compound have been studied for their antibacterial properties. Héquet et al. (2014) found that certain indole derivatives can inhibit the S. aureus NorA efflux pump, potentially restoring the antibacterial activity of ciprofloxacin against resistant strains (Héquet et al., 2014).
Potential in Treating Neurological Disorders : Ghosh et al. (2017) conducted a study focusing on the enantioselective synthesis of certain carbamates, highlighting their potential use as inhibitors for β-secretase, an enzyme linked to Alzheimer's disease (Ghosh, Cárdenas, & Brindisi, 2017).
Role in Drug Development : Research by Wu (2011) and others illustrates the use of similar compounds as intermediates in the synthesis of various pharmacologically active molecules, underscoring their significance in drug development (Wu, 2011).
Chemical Interactions and Reactions
Molecular Interactions : Studies like those by Das et al. (2016) provide insight into the hydrogen bond-based interactions of carbamate derivatives, which is essential for understanding the chemical behavior of such compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Synthetic Applications : Research by Kondo et al. (1997) on the synthesis of indoles with oxygen-bearing substituents demonstrates the versatility of these compounds in organic synthesis, indicating potential applications in various chemical reactions (Kondo, Kojima, & Sakamoto, 1997).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSHTUMRBGNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679888 | |
Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1059175-54-0 | |
Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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